2-Aminohex-5-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

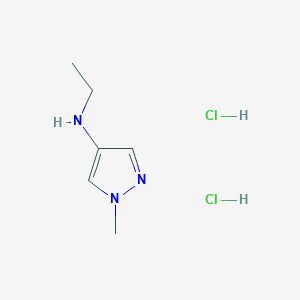

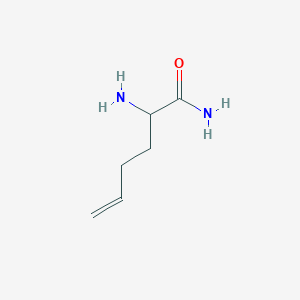

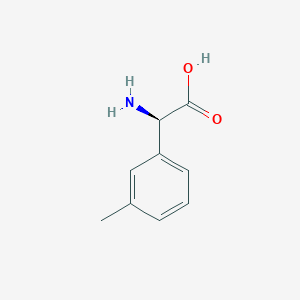

2-Aminohex-5-enamide is an organic compound with the molecular formula C6H12N2O It is characterized by the presence of an amino group and an enamide functional group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Aminohex-5-enamid kann über verschiedene Verfahren erfolgen. Ein bemerkenswertes Verfahren beinhaltet die direkte N-Dehydrierung von Amiden zu Enamid. Diese Reaktion verwendet eine Kombination aus Lithiumhexamethyldisilazid und Trifluoressigsäureanhydrid, das sowohl als elektrophile Aktivator als auch als Oxidationsmittel dient . Die Reaktion zeichnet sich durch ihre einfache Einrichtung und ihren breiten Substratbereich aus.

Industrielle Herstellungsverfahren: Die industrielle Produktion von 2-Aminohex-5-enamid kann die großtechnische Synthese unter Verwendung ähnlicher Dehydrierungstechniken beinhalten. Die Skalierbarkeit der Reaktionsbedingungen, wie die Verwendung von Trifluoressigsäureanhydrid und Lithiumhexamethyldisilazid, macht es für industrielle Anwendungen praktikabel.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Aminohex-5-enamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.

Reduktion: Reduktionsreaktionen können die Enamidgruppe in ein Amin umwandeln.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Bildung von Oxoverbindungen.

Reduktion: Bildung von primären Aminen.

Substitution: Bildung von substituierten Enamid.

Wissenschaftliche Forschungsanwendungen

2-Aminohex-5-enamid hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle Rolle in biologischen Systemen und Interaktionen mit Biomolekülen.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich als Vorläufer für die Arzneimittelentwicklung.

Industrie: Wird bei der Synthese von Polymeren und anderen industriellen Chemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Aminohex-5-enamid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann aufgrund des Vorhandenseins der Aminogruppe als Nukleophil wirken und an nukleophilen Additions- und Substitutionsreaktionen teilnehmen. Die Enamidgruppe kann elektrophile Additionsreaktionen eingehen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht .

Ähnliche Verbindungen:

2-Aminohex-5-enamidhydrochlorid: Eine Hydrochloridsalzform der Verbindung mit ähnlichen Eigenschaften.

2-Aminohex-5-enamidderivate: Verschiedene Derivate mit Modifikationen an den Amino- oder Enamidgruppen.

Einzigartigkeit: 2-Aminohex-5-enamid ist einzigartig aufgrund seiner beiden funktionellen Gruppen, die eine Kombination aus nukleophiler und elektrophiler Reaktivität bieten. Dies macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese und zu einem potenziellen Kandidaten für pharmazeutische Anwendungen.

Wirkmechanismus

The mechanism of action of 2-Aminohex-5-enamide involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, participating in nucleophilic addition and substitution reactions. The enamide group can undergo electrophilic addition reactions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

2-Aminohex-5-enamide hydrochloride: A hydrochloride salt form of the compound with similar properties.

This compound derivatives: Various derivatives with modifications on the amino or enamide groups.

Uniqueness: this compound is unique due to its dual functional groups, which provide a combination of nucleophilic and electrophilic reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical applications.

Eigenschaften

IUPAC Name |

2-aminohex-5-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXKBULBXVYMBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11734301.png)

![2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11734315.png)

![2-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11734322.png)

![N-[(2-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734324.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734338.png)

![N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11734342.png)

![1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734348.png)

![1-[2-(Trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11734356.png)

![2-[(1S)-1-aminoethyl]benzonitrile](/img/structure/B11734368.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734370.png)